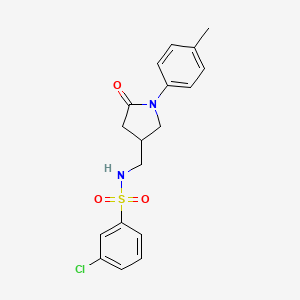

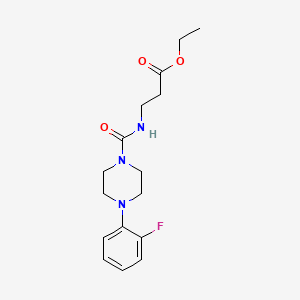

![molecular formula C12H9N5S B2468910 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823182-54-2](/img/structure/B2468910.png)

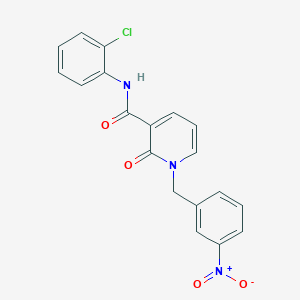

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring attached to a thiazole ring and a pyridine ring . The exact structure can be determined using spectroscopic methods such as FT-IR, NMR, and mass spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 255.3 and a melting point of 314 - 315°C .Scientific Research Applications

Histone Lysine Demethylase Inhibitors : Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM). These compounds demonstrated activity against the KDM4 and KDM5 subfamily demethylases, with cellular permeability and efficacy in a cell-based assay (Bavetsias et al., 2016).

Cyclin-Dependent Kinase Inhibitors : Tadesse et al. (2017) detailed the discovery of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of CDK4 and CDK6, crucial in regulating the cell cycle. One compound showed remarkable selectivity and inhibited tumor growth in acute myeloid leukemia mouse xenografts (Tadesse et al., 2017).

Hypoglycemic Agents : Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase activators. One compound was found to be a dual-acting hypoglycemic agent activating both GK and PPARγ, and effectively decreased glucose levels in mice (Song et al., 2011).

Antifungal Agents : Jafar et al. (2017) investigated the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, finding significant activity against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Dynamic Tautomerism and Divalent N(I) Character : Bhatia et al. (2013) presented a quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine, revealing multiple isomeric structures with divalent N(I) character and varied tautomeric hydrogen accommodations (Bhatia et al., 2013).

Bioactive Molecules in Drug Design : Various studies have synthesized and evaluated derivatives of N-(pyridin-4-yl)thiazol-2-amine and related compounds for their antimicrobial, antiviral, and anticancer activities, highlighting the compound's significance in drug discovery and pharmaceutical research (Abdelriheem et al., 2017), (Rizk et al., 2020), (Liu et al., 2023).

Mechanism of Action

Target of Action

The primary targets of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2/4/6 . It binds to these kinases, preventing them from performing their normal function of driving cell cycle progression . The interaction between the compound and its targets is influenced by several factors, including polar interactions and nonpolar interactions . Particularly, the electrostatic interactions of Lys33/35/43 and Asp145/158/163, and the nonpolar interaction with Ile10/12/19 are crucial .

Biochemical Pathways

By inhibiting CDK2/4/6, the compound affects the cell cycle regulation pathway . This results in the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase and thus halting DNA replication . This can lead to cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

It’s worth noting that the compound has been described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The inhibition of CDK2/4/6 by this compound leads to the arrest of the cell cycle, which can result in cell death . This makes the compound a potential candidate for the treatment of cancers, particularly those characterized by rapid cell division .

Properties

IUPAC Name |

4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c13-12-15-6-3-9(17-12)10-7-16-11(18-10)8-1-4-14-5-2-8/h1-7H,(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQDNTUOKKYRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

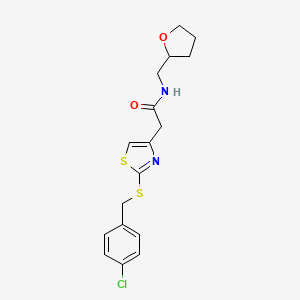

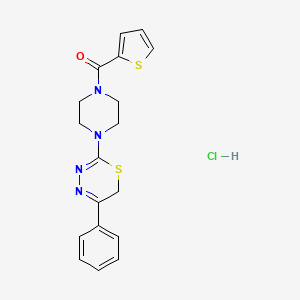

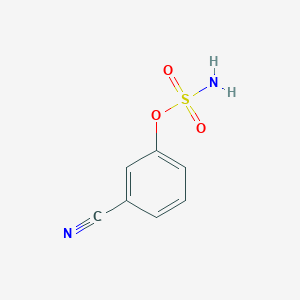

![(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2468827.png)

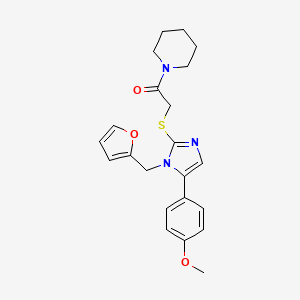

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

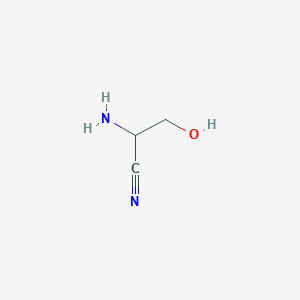

![1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2468845.png)